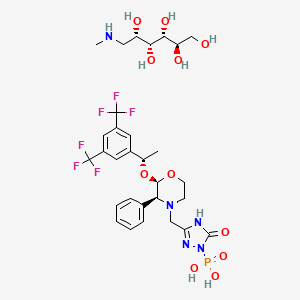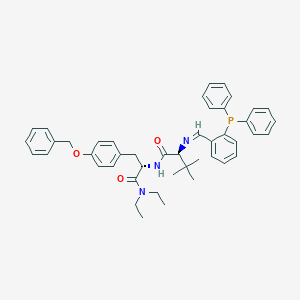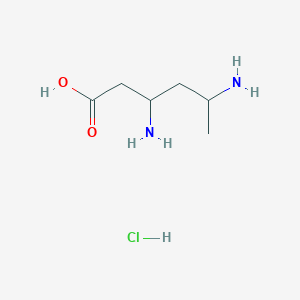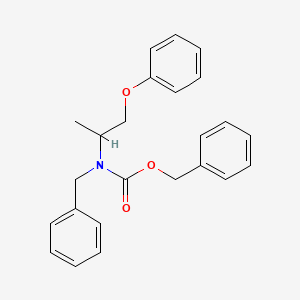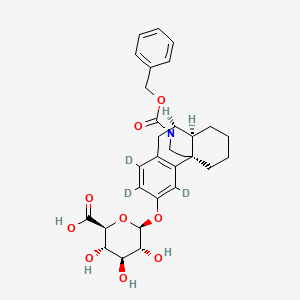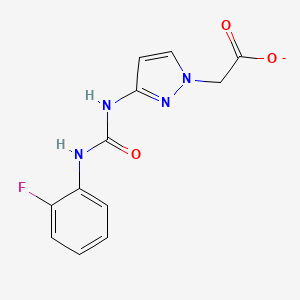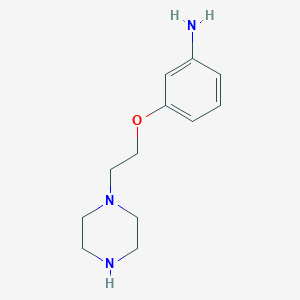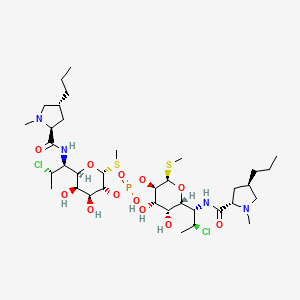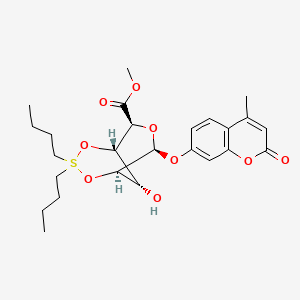
4-Methylumbelliferyl 1,2-O-(Dibutylsulfane)-alpha-L-Idopyranuronic Acid Methyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylumbelliferyl 1,2-O-(Dibutylsulfane)-alpha-L-Idopyranuronic Acid Methyl Ester is a fluorogenic substrate used in the assay of alpha-L-Iduronidase. This compound is significant in the diagnosis of Mucopolysaccharidosis II (Hunter disease), a lysosomal storage disorder.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl 1,2-O-(Dibutylsulfane)-alpha-L-Idopyranuronic Acid Methyl Ester involves multiple steps. The starting material is typically 4-Methylumbelliferone, which undergoes glycosylation with alpha-L-Idopyranuronic acid derivatives. The dibutylsulfane group is introduced through a substitution reaction, and the final product is obtained by esterification.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings to maintain consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-Methylumbelliferyl 1,2-O-(Dibutylsulfane)-alpha-L-Idopyranuronic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dibutylsulfane group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like thiols and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Methylumbelliferyl 1,2-O-(Dibutylsulfane)-alpha-L-Idopyranuronic Acid Methyl Ester has several applications in scientific research:
Chemistry: Used as a fluorogenic substrate in enzyme assays.
Biology: Helps in studying enzyme kinetics and mechanisms.
Medicine: Essential in diagnosing lysosomal storage disorders like Mucopolysaccharidosis II.
Industry: Used in the production of diagnostic kits and research reagents.
Mecanismo De Acción
The compound acts as a substrate for alpha-L-Iduronidase. When hydrolyzed by the enzyme, it releases a fluorescent product, 4-Methylumbelliferone, which can be quantitatively measured. This fluorescence is used to assess enzyme activity and diagnose related disorders.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methylumbelliferyl alpha-L-Idopyranosiduronic Acid 2-Sulfate Disodium Salt
- 4-Methylumbelliferyl beta-D-Glucuronide
- 4-Methylumbelliferyl alpha-D-Galactopyranoside
Uniqueness
4-Methylumbelliferyl 1,2-O-(Dibutylsulfane)-alpha-L-Idopyranuronic Acid Methyl Ester is unique due to its specific use in diagnosing Mucopolysaccharidosis II. Its fluorogenic properties and the presence of the dibutylsulfane group make it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C25H34O9S |
|---|---|
Peso molecular |
510.6 g/mol |
Nombre IUPAC |
methyl (1R,5S,6S,8S,9S)-3,3-dibutyl-9-hydroxy-8-(4-methyl-2-oxochromen-7-yl)oxy-2,4,7-trioxa-3λ4-thiabicyclo[3.3.1]nonane-6-carboxylate |
InChI |
InChI=1S/C25H34O9S/c1-5-7-11-35(12-8-6-2)33-21-20(27)22(34-35)25(32-23(21)24(28)29-4)30-16-9-10-17-15(3)13-19(26)31-18(17)14-16/h9-10,13-14,20-23,25,27H,5-8,11-12H2,1-4H3/t20-,21-,22+,23-,25+/m0/s1 |
Clave InChI |
PBKFPPFUILFFQT-LYVDORBWSA-N |
SMILES isomérico |
CCCCS1(O[C@H]2[C@@H]([C@@H](O1)[C@@H](O[C@@H]2C(=O)OC)OC3=CC4=C(C=C3)C(=CC(=O)O4)C)O)CCCC |
SMILES canónico |
CCCCS1(OC2C(C(O1)C(OC2C(=O)OC)OC3=CC4=C(C=C3)C(=CC(=O)O4)C)O)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


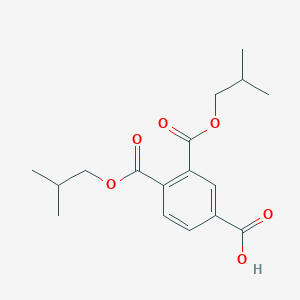
![4-[(1R,2S)-2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B13862080.png)
